molecular formula C9H7ClF3NO2 B1402911 Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate CAS No. 1407516-45-3

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Cat. No. B1402911
CAS RN: 1407516-45-3
M. Wt: 253.6 g/mol
InChI Key: MGURPXRKABALRR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate are largely determined by the presence of the trifluoromethyl group and the pyridine ring. These groups bestow unique properties on the compound, making it valuable in various applications .

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine derivatives, like Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate, are extensively used in the agrochemical industry. They serve as building blocks for the synthesis of pesticides and fungicides due to their enhanced biological activity and stability. For instance, they contribute to the production of fluazinam, a fungicide with higher activity compared to other derivatives .

Pharmaceutical Industry

In pharmaceuticals, these compounds are valuable for creating drugs with improved pharmacokinetic properties. Their incorporation into molecules can enhance drug potency, selectivity, and metabolic stability, making them crucial in drug design and development .

Organic Synthesis

These derivatives are reactants in various organic synthesis reactions. They are used for preparing aminopyridines through amination reactions and serve as catalytic ligands for regioselective preparations of complex organic compounds .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate in various industries, particularly in agrochemical and pharmaceutical applications.

properties

IUPAC Name

ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-3-6(10)5(4-14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGURPXRKABALRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

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